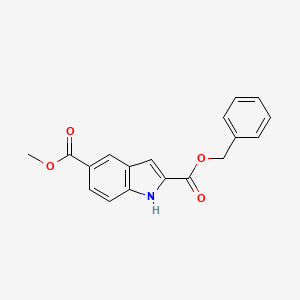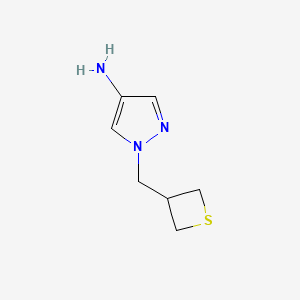
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is a compound that features a thietane ring and a pyrazole ring Thietanes are four-membered sulfur-containing heterocycles, while pyrazoles are five-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form linear or cyclic products.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Solvents: Aqueous media or polar aprotic solvents like acetonitrile (MeCN) are often used.
Major Products Formed
Substitution Products: Nucleophilic substitution at the thietane ring can lead to various substituted thietane derivatives.
Oxidation Products: Oxidation of the thietane ring can yield sulfoxides or sulfones.
Ring-Opened Products: Ring-opening reactions can produce linear or cyclic compounds depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. For instance, derivatives of thietane have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . The exact molecular targets and pathways for this specific compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
Oxetanes: Four-membered oxygen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing heterocycles.
Uniqueness
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both a thietane ring and a pyrazole ring in its structure
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-(thietan-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5,8H2 |
InChI-Schlüssel |
IFAJWSHTIWUHSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)


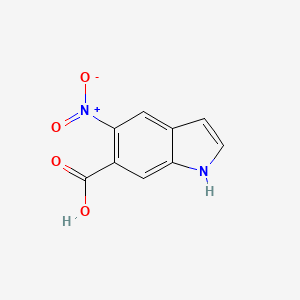
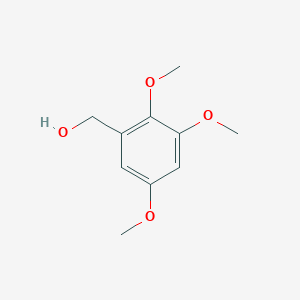
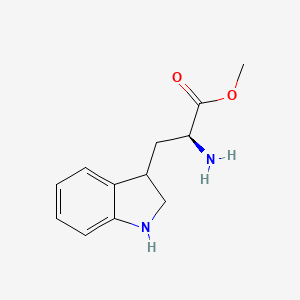
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
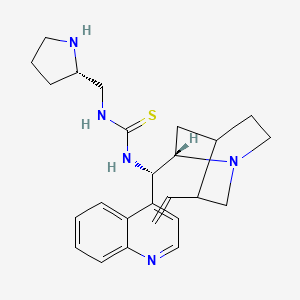
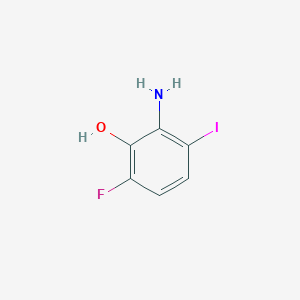
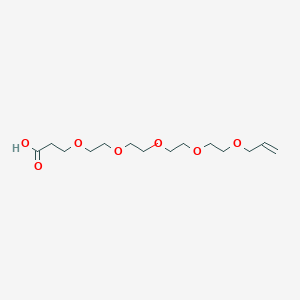
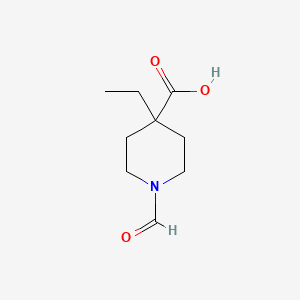
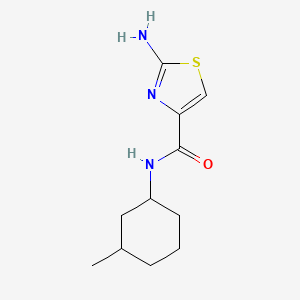
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
